molecular formula C19H26N4O3 B12918095 3-(3-(4-Morpholinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-79-4

3-(3-(4-Morpholinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Cat. No.: B12918095
CAS No.: 81215-79-4
M. Wt: 358.4 g/mol
InChI Key: LKSOKXVSPAARAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is a complex heterocyclic compound that features a unique fusion of morpholine, triazepine, and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the morpholinopropyl precursor, which is then subjected to cyclization reactions to form the triazepine and phthalazine rings. Key reagents include morpholine, propylamine, and various cyclizing agents. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate ring closure and fusion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions that may include the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: The compound’s properties may make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Morpholinopropyl)-1,2,4-triazole: Shares the morpholinopropyl group but has a different heterocyclic core.

    3-(3-Morpholinopropyl)-1,3,5-triazine: Another compound with a morpholinopropyl group but a different ring structure.

    3-(3-Morpholinopropyl)-1,2,4-oxadiazole: Features a similar side chain but a different heterocyclic system.

Uniqueness

What sets 3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione apart is its unique combination of morpholine, triazepine, and phthalazine rings. This fusion of different heterocyclic systems imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81215-79-4

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C19H26N4O3/c24-18-14-21(7-3-6-20-8-10-26-11-9-20)15-19(25)23-13-17-5-2-1-4-16(17)12-22(18)23/h1-2,4-5H,3,6-15H2

InChI Key

LKSOKXVSPAARAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.